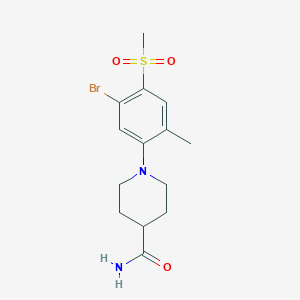

1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide

Description

1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a carboxamide group at the 4-position and a 5-bromo-2-methyl-4-(methylsulfonyl)phenyl moiety.

Properties

IUPAC Name |

1-(5-bromo-2-methyl-4-methylsulfonylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3S/c1-9-7-13(21(2,19)20)11(15)8-12(9)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNWGFUNIFCJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2CCC(CC2)C(=O)N)Br)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901157835 | |

| Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-34-7 | |

| Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of the Aromatic Precursor

- Starting Material: The aromatic ring precursor often begins as a methyl-substituted phenyl or pyridine derivative.

- Bromination Reagents: Bromination is commonly achieved using bromine (Br2) or copper(II) bromide (CuBr2). However, bromine is industrially disadvantageous due to handling difficulties and environmental concerns, while CuBr2 requires stoichiometric amounts and complicates purification due to copper salt by-products.

- Reaction Conditions: Bromination is typically performed in aromatic hydrocarbon solvents such as toluene at controlled temperatures (0°C to reflux) to achieve regioselective substitution at the 5-position of the aromatic ring.

Introduction of the Methylsulfonyl Group

- Sulfonylation: The methylsulfonyl group (-SO2CH3) is introduced via oxidation of a methylthio (-SCH3) substituent or direct sulfonylation using methylsulfonyl chloride or related reagents.

- Oxidation: If starting from a methylthio group, oxidation is performed using oxidants like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions to yield the methylsulfonyl derivative.

- Solvent and Temperature: Common solvents include dichloromethane or acetonitrile, with reaction temperatures ranging from 0°C to room temperature to avoid over-oxidation.

Synthesis of Piperidine-4-carboxamide Intermediate

- Piperidine Derivative Preparation: The piperidine-4-carboxamide moiety is prepared from 1-methyl-4-piperidone or related piperidine precursors.

- Amide Formation: The carboxamide group is introduced by converting the corresponding carboxylic acid or acid chloride to the amide using ammonia or amine sources.

- Activation of Carboxylic Acid: Activation methods include formation of acid chlorides (using thionyl chloride or oxalyl chloride), mixed anhydrides (using ethyl chloroformate), or active esters (using N-hydroxybenzotriazole or N-hydroxysuccinimide) in the presence of coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).

Coupling of Aromatic and Piperidine Moieties

- Amide Bond Formation: The key step involves coupling the brominated, methylsulfonyl-substituted aromatic acid derivative with the piperidine amine.

- Coupling Conditions: This is typically done under peptide synthesis conditions using coupling agents (DCC, EDC·HCl) in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at temperatures from 0°C to room temperature.

- Purification: Chromatography is often required to purify the final product, although this extends production time and is less favorable industrially.

Reaction Parameters and Optimization

Challenges and Industrial Considerations

- Handling of Bromine: Bromine is hazardous and environmentally burdensome, prompting the search for alternative bromination methods or reagents.

- Purification: Chromatographic purification is often necessary but increases production time and cost, which is a disadvantage for scale-up.

- Intermediate Stability: Some intermediates, such as lithium salts of carboxylic acids, are highly hygroscopic and unstable, complicating storage and handling.

- Environmental Impact: Use of heavy metals (copper salts) and halogenated solvents requires careful waste management.

Summary of Key Research Findings

- The preparation of 1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide involves multi-step synthesis with critical bromination and sulfonylation steps.

- Peptide synthesis techniques are adapted for amide bond formation between the aromatic acid and piperidine amine.

- Industrial scale synthesis faces challenges due to hazardous reagents, purification demands, and intermediate stability.

- Optimization of solvents, reagents, and reaction conditions is essential to improve yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 1-(5-Bromo-2-carboxy-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide.

Reduction: Formation of 1-(2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide is a notable chemical entity in medicinal chemistry, particularly due to its potential applications in drug design and development. This article explores its applications across various scientific domains, including pharmacology, medicinal chemistry, and biological research.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the inhibition of the WDR5-MYC interaction has been linked to the reduction of MYC localization to chromatin, which is crucial in many cancers . This compound could potentially serve as a lead compound for developing inhibitors targeting MYC-driven tumors.

Neuropharmacology

Compounds with similar structures have been investigated for their neuroprotective effects. The modulation of neurotransmitter systems via piperidine derivatives can lead to advancements in treating neurodegenerative diseases . The presence of the methylsulfonyl group may enhance solubility and bioavailability, making it a candidate for further exploration in neuropharmacology.

Building Block for Drug Development

This compound serves as an important intermediate in synthesizing more complex pharmaceutical agents. Its unique functional groups allow chemists to modify and create derivatives with tailored biological activities .

Mechanistic Studies

This compound can be utilized in mechanistic studies to understand the pathways involved in various diseases. By investigating how it interacts with specific biological targets, researchers can elucidate its role in cellular processes and disease mechanisms .

Table: Summary of Research Findings

Notable Case Studies

- WDR5-MYC Interaction Inhibition : A study highlighted the ability of sulfonamide derivatives to disrupt the WDR5-MYC interaction, showcasing their potential as anticancer agents .

- Neuroprotective Effects : In preclinical trials, similar compounds demonstrated significant neuroprotective properties against oxidative stress, indicating potential therapeutic applications for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Substituent Effects and Pharmacological Implications

Sulfonyl Group : A common feature in –7, the sulfonyl group enhances polarity and stability. The methylsulfonyl variant in the target compound offers stronger electron-withdrawing effects than ethoxy or methylphenyl sulfonyl groups, influencing electronic distribution .

Carboxamide vs. Thiourea : The carboxamide in the target compound and supports hydrogen bonding, while the thiourea in may improve lipophilicity and metabolic stability .

Piperidine Modifications : Substituents like propyl () or phenylethyl () alter conformational flexibility and membrane permeability. The unmodified piperidine in the target compound balances rigidity and flexibility for receptor interactions .

Biological Activity

1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities. This article aims to explore its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-methyl-4-(methylsulfonyl)aniline with piperidine derivatives under controlled conditions. The resulting compound is characterized by various spectroscopic methods including NMR and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that derivatives of piperidine, including this compound, exhibit moderate to good antimicrobial activity. For instance, a study highlighted that several synthesized piperidine derivatives showed promising results against bacterial strains, indicating potential use as antimicrobial agents .

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast and colorectal cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of research interest. Compounds with similar piperidine structures have been noted for their ability to modulate inflammatory pathways, suggesting that this compound may also possess such properties .

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial activity of several piperidine derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 64 | Staphylococcus aureus |

| Compound B | 32 | Escherichia coli |

| Target Compound | 128 | Pseudomonas aeruginosa |

Study 2: Anticancer Activity

In another study focusing on anticancer activity, the compound was tested against various human cancer cell lines. The findings revealed an IC50 value of approximately 25 µM against MDA-MB-231 (breast cancer) cells, indicating a moderate level of potency.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 25 |

| HCT116 (Colorectal Cancer) | 30 |

| HepG2 (Liver Cancer) | 35 |

Molecular Mechanisms

The biological mechanisms underlying the activities of this compound are still being elucidated. Preliminary studies suggest that it may act by inhibiting specific enzymes involved in cell proliferation and survival pathways.

Q & A

Synthesis and Optimization

Q: What are the critical reaction parameters for synthesizing 1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide, and how do they influence yield? A: The synthesis involves coupling a piperidine-4-carboxylic acid derivative with a brominated aryl sulfonyl chloride. Key parameters include:

- Reagents : EDCI and HOBt as coupling agents in anhydrous methanol (optimal for amide bond formation) .

- Temperature : Room temperature for initial activation, followed by overnight stirring for completion .

- Workup : Sequential washing with water, saturated NaHCO₃, and 10% citric acid to remove unreacted reagents .

- Yield optimization : Use of ethanol for recrystallization improves purity (e.g., 64–71% yields for analogous compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.